molecular formula C24H29N3O B12662748 3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone CAS No. 3980-50-5

3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone

Cat. No.: B12662748
CAS No.: 3980-50-5
M. Wt: 375.5 g/mol
InChI Key: KFJPMPQKBODYEB-SIBCGJTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone is a synthetic curcuminoid analog characterized by a piperidinone core substituted with two 4-(dimethylamino)benzylidene groups at the 3- and 5-positions and a methyl group at the 1-position. This compound belongs to the 3,5-bis(arylidene)-4-piperidone family, which is renowned for its diverse biological activities, including cytotoxicity, anti-proliferative effects, and enzyme inhibition . The dimethylamino groups on the benzylidene moieties enhance electron donation, improving solubility and interaction with cellular targets, while the 1-methyl group may reduce metabolic degradation .

Properties

CAS No.

3980-50-5

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

(3Z,5Z)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1-methylpiperidin-4-one

InChI

InChI=1S/C24H29N3O/c1-25(2)22-10-6-18(7-11-22)14-20-16-27(5)17-21(24(20)28)15-19-8-12-23(13-9-19)26(3)4/h6-15H,16-17H2,1-5H3/b20-14-,21-15-

InChI Key

KFJPMPQKBODYEB-SIBCGJTDSA-N

Isomeric SMILES

CN1C/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C1

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1

Origin of Product

United States

Chemical Reactions Analysis

NSC 96547 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of derivatives known as bis(benzylidene)-4-piperidones. The synthesis typically involves the condensation reaction between 4-piperidone and appropriate aryl aldehydes. The reaction conditions can be optimized to yield high-purity products with specific structural features that enhance their biological activity.

Key Synthetic Pathways:

  • Acid-Catalyzed Condensation : A common method involves the acid-catalyzed reaction of 4-piperidone with aryl aldehydes, leading to the formation of the desired bis(benzylidene) structure.
  • N-Acylation : Modifications such as N-acylation can be performed to enhance cytotoxicity and selectivity towards cancer cells.

Cytotoxic Properties

Numerous studies have demonstrated that 3,5-bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone exhibits potent cytotoxic effects against various cancer cell lines.

  • Selectivity : The compound shows a higher toxicity towards malignant cells compared to non-malignant cells. For instance, it has been reported that certain derivatives possess IC50 values in the nanomolar range against human colon cancer and leukaemic cells .
  • Mechanisms of Action : The mechanisms include induction of apoptosis through pathways such as internucleosomal DNA fragmentation and PARP cleavage. It has also been observed to block specific phases in the cell cycle, indicating its potential as an antineoplastic agent .

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various derivatives of 3,5-bis(benzylidene)-4-piperidones against human promyelocytic leukemia (HL-60) and squamous cell carcinoma (HSC-2, HSC-3, HSC-4) cells. The results indicated that compounds derived from this class exhibited significantly higher toxicity compared to traditional chemotherapeutic agents like melphalan and curcumin .

Mechanistic Studies

Research has shown that some derivatives can reverse P-glycoprotein mediated multidrug resistance in cancer cells, enhancing their efficacy . For example, a lead molecule from this series was identified to induce apoptosis selectively in malignant cells while sparing normal cells .

Comparative Data Table

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinoneHL-600.01Induces apoptosis via DNA fragmentation
3,5-Bis(benzylidene)-4-piperidonHSC-20.05Blocks G2/M phase in cell cycle
N-acyl derivativeHSC-40.02Reverses multidrug resistance

Mechanism of Action

The mechanism by which NSC 96547 exerts its effects involves specific molecular targets and pathways. It may interact with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Substituents (Arylidene/N-position) Key Biological Activity Key Findings
Target Compound 4-(Dimethylamino)benzylidene; 1-methyl Cytotoxicity, anticancer High potency due to electron-donating dimethylamino groups .
3,5-Bis(4-methoxybenzylidene)-1-methyl 4-Methoxybenzylidene; 1-methyl Biophotonic materials Enhanced light absorption for optical applications .
3,5-Bis(2-bromobenzylidene)-1-(3-chlorobenzyl) 2-Bromobenzylidene; 1-(3-chlorobenzyl) CARM1 enzyme inhibition Bromine increases steric hindrance, improving enzyme binding .
1-(2-Morpholinoethyl)-3,5-bis(4-methoxybenzylidene) 4-Methoxybenzylidene; 1-(2-morpholinoethyl) Anti-dengue (DENV2 NS2B-NS3) Morpholinoethyl group enhances protease inhibition (39.09% at 200 µg/mL) .
N-Aroyl derivatives (e.g., 1-[4-(2-aminoethoxy)phenylcarbonyl]) Varied benzylidene; N-aroyl MDR reversal N-Aroyl groups critical for potency; 4-chloro substituents optimal .

Electronic and Steric Modifications

  • Electron-Donating Groups (e.g., Dimethylamino, Methoxy): The target compound’s dimethylamino groups enhance cytotoxicity by improving charge transfer and solubility, facilitating membrane penetration . Methoxy derivatives (e.g., 4-methoxybenzylidene) prioritize optical properties over cytotoxicity, as seen in biophotonic applications .
  • Electron-Withdrawing/Halogen Substituents (e.g., Bromine) :
    • Bromine in 2-bromobenzylidene derivatives increases steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., CARM1) .
  • N-Position Modifications: The 1-methyl group in the target compound may confer metabolic stability, whereas N-aroyl or morpholinoethyl groups (e.g., ) introduce hydrogen-bonding capabilities critical for enzyme inhibition or MDR reversal .

Physicochemical Properties

  • Solubility and Absorption: Dimethylamino and methoxy groups improve water solubility compared to halogenated derivatives, which may require formulation optimization for bioavailability .
  • Stability :
    • The 1-methyl group in the target compound likely reduces oxidative degradation compared to N-acyloxy derivatives .

Biological Activity

3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone, a compound belonging to the class of bis(arylidene)piperidones, has garnered attention due to its promising biological activities. This article explores its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidinone core substituted with two dimethylaminobenzylidene groups. Its molecular formula is C22H30N2OC_{22}H_{30}N_2O. The structural configuration allows for significant electronic delocalization, contributing to its biological activity. The conjugated system enhances its interaction with biological macromolecules, making it a candidate for various therapeutic applications.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of 3,5-bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone against different cancer cell lines. Notably, it exhibits selective toxicity towards malignant cells while sparing normal cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Selectivity Index
3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinoneHSC-2 (oral cancer)<1High
HSC-4 (oral cancer)<1High
HL-60 (leukemia)0.5Moderate
HGF (normal)>10Low

The compound demonstrated submicromolar CC50 values against neoplastic cell lines, indicating potent cytotoxicity. Its selectivity index suggests that it preferentially targets cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

The mechanisms through which 3,5-bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone exerts its cytotoxic effects include:

  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
  • Electrophilic Reactivity : The presence of electrophilic groups enhances interaction with thiol-containing biomolecules, facilitating selective toxicity towards tumor cells .
  • Inhibition of Key Enzymes : Compounds in this class have been reported to inhibit phosphatases and other enzymes critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 3,5-bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone can be influenced by various structural modifications:

  • Substituent Effects : The presence of electron-donating groups (like dimethylamino) enhances cytotoxicity by increasing electron density on the aromatic rings, facilitating interactions with biological targets.
  • Chain Length and Flexibility : Variations in the piperidine ring or the length of the linker between aromatic groups can significantly affect potency and selectivity against different cancer types .

Study 1: Antitumor Efficacy in Oral Squamous Cell Carcinoma

In a study examining the effects of 3,5-bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone on oral squamous cell carcinoma (OSCC), researchers found that treatment resulted in significant apoptosis and reduced tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response with minimal toxicity to surrounding healthy tissues .

Study 2: Mechanistic Insights into Cytotoxicity

Another study focused on the mechanistic pathways activated by this compound in leukemia cell lines. It was observed that the compound induced G2/M phase arrest and triggered apoptotic pathways through caspase activation. Notably, the study highlighted the role of reactive oxygen species (ROS) in mediating these effects .

Q & A

Q. Q1.1: What are the standard synthetic routes for preparing 3,5-bis(arylidene)-4-piperidone derivatives, and how are they optimized for reproducibility?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation. A representative protocol involves reacting 4-piperidone derivatives with substituted benzaldehydes in acidic conditions (e.g., HCl-saturated acetic acid) for 48 hours, followed by neutralization with K₂CO₃ and purification via recrystallization . Key optimization factors include:

  • Molar ratios : A 2:1 aldehyde-to-piperidone ratio ensures bis-arylidene formation.
  • Reaction time : Extended periods (48–72 hours) improve yield by facilitating enol-keto tautomerization.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 7.45–7.79 ppm for arylidene protons) and mass spectrometry (e.g., EI-MS m/z 411 [M⁺]) .

Q. Q1.2: How do analytical techniques like NMR and mass spectrometry validate the purity of synthesized derivatives?

Methodological Answer:

  • 1H^1H-NMR : Arylidene protons appear as singlets or doublets (δ 7.4–8.0 ppm), while piperidinone carbonyls resonate at ~187 ppm in 13C^{13}C-NMR .
  • EI-MS : Base peaks (e.g., m/z 115 or 133) confirm fragmentation patterns consistent with arylidene cleavage .
  • Elemental analysis : Deviations >0.3% in C/H/N suggest impurities; recrystallization in ethanol/chloroform (2:1) improves purity .

Biological Activity and Mechanism

Q. Q2.1: What in vitro assays are used to evaluate the antitumor activity of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values <10 μM indicate potent activity .
  • Selectivity : Compare IC₅₀ in tumor vs. non-tumor cells (e.g., human fibroblasts) to assess therapeutic index .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays (DCFH-DA probe) .

Q. Q2.2: How does structural modification (e.g., halogen substitution) influence bioactivity?

Advanced Answer:

  • Fluorine substitution : Derivatives like 3,5-bis(4-fluorobenzylidene) enhance cytotoxicity (IC₅₀ 2–5 μM) by improving membrane permeability and metabolic stability .
  • Brominated analogs : 3,5-Bis(3-bromo-4-hydroxybenzylidene) derivatives inhibit Coactivator-associated arginine methyltransferase 1 (CARM1) with IC₅₀ <1 μM, validated via luciferase reporter assays .

Advanced Structural and Functional Studies

Q. Q3.1: How do crystallographic studies inform the design of derivatives with improved activity?

Methodological Answer: Single-crystal X-ray diffraction (e.g., CCDC entry for 3,5-bis(4-chlorobenzylidene) derivative) reveals:

  • Planarity : Arylidene groups adopt a near-coplanar conformation, enhancing π-π stacking with biological targets .
  • Torsional angles : Adjusting substituents (e.g., dimethylamino vs. methoxy) alters dihedral angles (5–15°), impacting binding to ATP-binding pockets .

Q. Q3.2: What strategies overcome multidrug resistance (MDR) in cancer cells?

Advanced Answer:

  • P-glycoprotein (P-gp) inhibition : Quaternary ammonium salts (e.g., 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes) reduce efflux by binding to P-gp’s nucleotide-binding domain (NBD), confirmed via calcein-AM accumulation assays .
  • SAR insights : N-Substitution with bulky groups (e.g., phosphoryl) increases MDR-reverting activity by 10-fold compared to parent compounds .

Data Interpretation and Optimization

Q. Q4.1: How are conflicting cytotoxicity data resolved between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., 15–20% in murine models) to identify poor in vivo efficacy despite high in vitro activity .
  • Prodrug design : Convert piperidinones to water-soluble quaternary ammonium salts via oxime formation, improving AUC by 3–5× .

Q. Q4.2: What computational tools predict binding modes to molecular targets?

Advanced Answer:

  • Molecular docking : AutoDock Vina simulates interactions with CARM1 (PDB: 3B3F), showing hydrogen bonds between carbonyl groups and Arg168/Arg169 .
  • MD simulations : GROMACS validates stability of arylidene-P-gp complexes over 100 ns trajectories .

Critical Analysis of Contradictory Evidence

Q. Q5.1: Why do fluorinated derivatives show variable activity across studies?

Critical Analysis:

  • Positional effects : 4-Fluoro substitution enhances activity (IC₅₀ 3 μM) by promoting hydrophobic interactions, while 2-fluoro analogs (IC₅₀ >20 μM) disrupt planarity .
  • Assay variability : Differences in cell line sensitivity (e.g., HCT-116 vs. A549) and serum content in media alter IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.